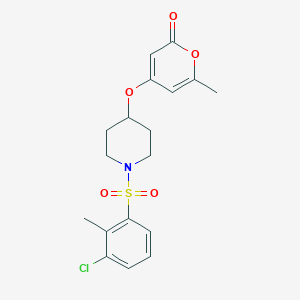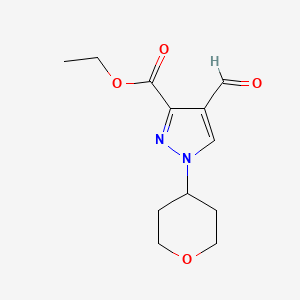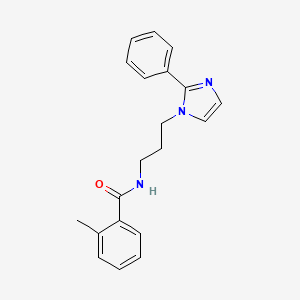![molecular formula C18H15NO6S2 B2881705 Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate CAS No. 881485-29-6](/img/structure/B2881705.png)
Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(3-{[2-(methoxycarbonyl)phenyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)thiophene-3-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its IUPAC name and InChI code. For a similar compound, the IUPAC name is “methyl 3- [ ( { [2- (methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate” and the InChI code is "1S/C16H15NO5S2/c1-21-15 (19)10-5-3-4-6-12 (10)24-9-13 (18)17-11-7-8-23-14 (11)16 (20)22-2/h3-8H,9H2,1-2H3, (H,17,18)" .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical form, and safety information. For a similar compound, the molecular weight is 365.43, and it is a solid .Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
The compound is utilized in the preparation of substituted methyl o-nitrophenyl sulfides through nucleophilic substitution reactions. These methodologies focus on generating a series of compounds with potential applications in pharmaceuticals and materials science. Dudová et al. (2002) elaborated on the base-catalyzed ring closure mechanisms involving similar molecular structures, leading to the creation of complex thiophene derivatives with specific functional groups (Dudová, Částek, Macháček, & Šimůnek, 2002).
Material Development
In the development of advanced materials, the compound serves as a precursor in synthesizing polymers with unique properties. For example, polyimides derived from thiophenyl-substituted benzidines, where similar chemical functionalities are employed, show promising applications due to their high refractive indices, low birefringence, and good thermomechanical stabilities. These properties are crucial for developing high-performance optical materials and coatings (Tapaswi et al., 2015).
Precursor in Complex Molecule Creation
The compound's role extends to being a key intermediate in synthesizing biologically active molecules and potential drug candidates. For instance, the kinetic resolution of dihydropyridine derivatives using enzyme catalysis demonstrates the compound's utility in creating enantiomerically enriched products with significant biological activities. This approach highlights the potential of using such compounds in pharmaceutical synthesis, where enantioselectivity is crucial for drug efficacy (Andzans et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[3-(2-methoxycarbonylphenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S2/c1-24-17(22)10-5-3-4-6-12(10)27-13-9-14(20)19(15(13)21)16-11(7-8-26-16)18(23)25-2/h3-8,13H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEANLSVWAOXHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2881632.png)
![ethyl 4-{2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzoate](/img/structure/B2881633.png)
![6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine](/img/structure/B2881635.png)
![2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2881637.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2881645.png)
